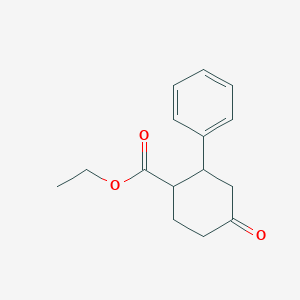
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a phenyl group, an oxo group at the 4-position, and an ethyl ester group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-phenylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted esters.
Applications De Recherche Scientifique
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The phenyl and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Ethyl 2-oxocyclohexane-1-carboxylate: This compound lacks the phenyl group, making it less complex and with different reactivity.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-9-8-12(16)10-14(13)11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 |
Clé InChI |
RIRFYYJITBAZRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















